![molecular formula C10H16Cl2N4S B2740744 3-(Methylsulfanyl)-1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}propan-1-amine dihydrochloride CAS No. 1049693-70-0](/img/structure/B2740744.png)
3-(Methylsulfanyl)-1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}propan-1-amine dihydrochloride
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Description
3-(Methylsulfanyl)-1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}propan-1-amine dihydrochloride is a useful research compound. Its molecular formula is C10H16Cl2N4S and its molecular weight is 295.23. The purity is usually 95%.
BenchChem offers high-quality 3-(Methylsulfanyl)-1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}propan-1-amine dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Methylsulfanyl)-1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}propan-1-amine dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Derivative Formation
Researchers have developed methods for synthesizing derivatives of triazolopyridine compounds, highlighting their chemical versatility and potential for further modification. For instance, the synthesis of dihydrothienopyridine derivatives fused with triazole rings was achieved by reacting 4-(methylsulfanyl)-6,7-dihydrothieno[3,2-c]pyridine with acid hydrazides, demonstrating the compound's utility in creating complex heterocyclic structures (Ábrányi‐Balogh et al., 2013). Another study presented an efficient method for synthesizing [1,2,4]triazolo[4,3-a]pyridines, illustrating the compound's role in the development of analogues with varying substituents at the 3-position, showcasing its potential for chemical diversity (Reichelt et al., 2010).
Potential Biological Activities
The exploration of triazolopyridine derivatives extends into potential biological applications, including their use as ligands for serotonin receptors. A study on 3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidines revealed their binding affinity and inhibitory effects on serotonin 5-HT6 receptors, suggesting their potential as selective ligands (Ivachtchenko et al., 2010). Additionally, the synthesis and antimicrobial evaluation of new thienopyrimidine derivatives hint at the compound's utility in developing antimicrobial agents, with some derivatives showing pronounced activity against various microorganisms (Bhuiyan et al., 2006).
Chemical Properties and Reactivity
Studies have also delved into the chemical properties and reactivity of triazolopyridine derivatives. For instance, the preparation of 3-phenyl[1,2,4]triazolo[4,3-a]pyridines from N-(phenylsulfonyl)benzohydrazonoyl chloride and pyridines showcases the reactivity of these compounds and their potential for generating diverse chemical structures (Ito et al., 1980).
properties
IUPAC Name |
3-methylsulfanyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propan-1-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4S.2ClH/c1-15-7-5-8(11)10-13-12-9-4-2-3-6-14(9)10;;/h2-4,6,8H,5,7,11H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSLXKVBGCLCLDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C1=NN=C2N1C=CC=C2)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Cl2N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Methylsulfanyl)-1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}propan-1-amine dihydrochloride |
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